N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide
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Overview
Description
N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide is a synthetic organic compound that belongs to the class of benzylpiperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide typically involves the following steps:
Formation of the Benzylpiperidine Core: The initial step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Acetylation: The benzylpiperidine is then acetylated using acetic anhydride to form 2-(4-benzylpiperidin-1-yl)acetyl chloride.
Hydrazide Formation: The final step involves the reaction of 2-(4-benzylpiperidin-1-yl)acetyl chloride with 4-methylbenzohydrazide under acidic conditions to yield N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: Research focuses on its interaction with various neurotransmitter systems and its potential as a neuroprotective agent.
Biochemistry: It is used in studies investigating the inhibition of enzyme activity and protein aggregation.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide involves its interaction with multiple molecular targets:
Neurotransmitter Systems: It modulates the activity of neurotransmitters such as dopamine and serotonin by acting as a monoamine releasing agent.
Enzyme Inhibition: It inhibits the activity of acetylcholinesterase, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Protein Aggregation: It prevents the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- 4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride
Uniqueness
N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide is unique due to its specific structural features that confer distinct pharmacological properties. Unlike other benzylpiperidine derivatives, it has shown multitargeted potential in modulating different pathways involved in neurodegenerative diseases .
Properties
IUPAC Name |
N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-7-9-20(10-8-17)22(27)24-23-21(26)16-25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPHGUGVCVHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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